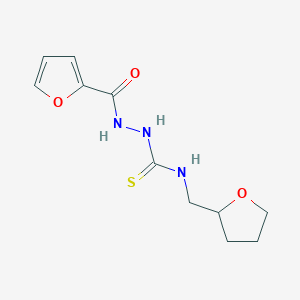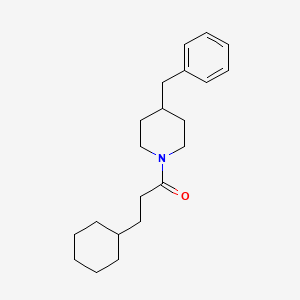![molecular formula C19H25N3O2 B4708692 3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4708692.png)
3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Descripción general
Descripción
3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has been studied extensively for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been reported to possess antifungal and antibacterial activities.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is not well understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. The antitumor activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been reported to possess antifungal and antibacterial activities, which could be useful in the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide in lab experiments include its anti-inflammatory, analgesic, and anti-tumor activities. The compound has also been shown to possess antifungal and antibacterial activities, which could be useful in the treatment of infections. However, the limitations of using this compound in lab experiments include its low yield during synthesis and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve studying its effects on specific signaling pathways and identifying its molecular targets. Another future direction is to explore the potential use of the compound in the treatment of various diseases. This could involve studying its effects in animal models of disease and conducting clinical trials in humans. Additionally, future research could focus on improving the synthesis method of the compound to increase its yield and solubility.
Propiedades
IUPAC Name |
3-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-22(18(23)13-12-15-8-4-2-5-9-15)14-17-20-19(21-24-17)16-10-6-3-7-11-16/h3,6-7,10-11,15H,2,4-5,8-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOGAYCNOCDKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4708628.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4708634.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4708646.png)
![N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide](/img/structure/B4708652.png)
![5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708666.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4708668.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline](/img/structure/B4708675.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(pentafluorophenyl)-3-piperidinecarboxamide](/img/structure/B4708680.png)

![N-(3-methoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4708697.png)
![(2-{[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4708701.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4708703.png)